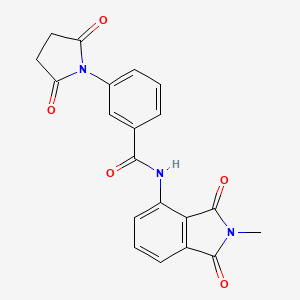
3-(呋喃-2-基)丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)propanenitrile is an organic compound that features a furan ring attached to a propanenitrile group This compound is of interest due to its unique chemical structure, which combines the aromatic properties of the furan ring with the reactivity of the nitrile group
科学研究应用
3-(Furan-2-yl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
Target of Action
3-(Furan-2-yl)propanenitrile, a furan derivative, has been found to have antimicrobial activity . The primary targets of this compound are microbial organisms such as yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms play a significant role in various infections and diseases.
Mode of Action
The mode of action of 3-(Furan-2-yl)propanenitrile involves its interaction with these microbial targets. The compound acts as an electrophilic species in its reactions . It undergoes hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This interaction results in changes to the microbial organisms, leading to their suppression .
Biochemical Pathways
The biochemical pathways affected by 3-(Furan-2-yl)propanenitrile are primarily those involved in microbial growth and proliferation. The compound’s action on these pathways leads to downstream effects that include the suppression of microbial organisms . .
Result of Action
The result of the action of 3-(Furan-2-yl)propanenitrile is the suppression of microbial organisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus . This leads to its antimicrobial activity, making it potentially useful in the treatment of various infections caused by these organisms.
生化分析
Biochemical Properties
Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anticancer properties
Cellular Effects
Some furan derivatives have been shown to have cytotoxic effects against certain cancer cell lines
Molecular Mechanism
The molecular mechanism of action of 3-(Furan-2-yl)propanenitrile is not well-established. Furan derivatives are known to be reactive, and their biological activity is thought to be due to the conjugation of the double bond with the carbonyl group
Metabolic Pathways
Furan derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)propanenitrile typically involves the reaction of furan with acrylonitrile under specific conditions. One common method is the Michael addition reaction, where furan acts as a nucleophile and acrylonitrile as an electrophile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the addition.
Industrial Production Methods: In an industrial setting, the production of 3-(Furan-2-yl)propanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Catalysts such as palladium or nickel may also be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions: 3-(Furan-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Furan-2-yl)propanamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
相似化合物的比较
3-(Thiophen-2-yl)propanenitrile: Contains a thiophene ring instead of a furan ring.
3-(Pyridin-2-yl)propanenitrile: Contains a pyridine ring instead of a furan ring.
3-(Benzofuran-2-yl)propanenitrile: Contains a benzofuran ring, which is a fused ring system.
Uniqueness: 3-(Furan-2-yl)propanenitrile is unique due to the presence of the furan ring, which imparts distinct aromatic properties and reactivity. The furan ring is more electron-rich compared to thiophene and pyridine, making it more reactive in electrophilic substitution reactions. Additionally, the nitrile group provides a versatile functional group for further chemical modifications.
属性
IUPAC Name |
3-(furan-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUKWXCIFHXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)
![(5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2475003.png)

![2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2475005.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2475007.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)

![3-(3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid](/img/structure/B2475013.png)
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)
![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)
